1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester 1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester Intermediate in the synthesis of prolyl hydroxylase inhibitors.

Brand Name: Vulcanchem
CAS No.: 931399-20-1
VCID: VC0137103
InChI: InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O
Molecular Formula: C17H18FNO4
Molecular Weight: 319.332

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester

CAS No.: 931399-20-1

Cat. No.: VC0137103

Molecular Formula: C17H18FNO4

Molecular Weight: 319.332

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester - 931399-20-1

Specification

CAS No. 931399-20-1
Molecular Formula C17H18FNO4
Molecular Weight 319.332
IUPAC Name ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3
Standard InChI Key QONQNYSCVSETRG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate, reflects its quinoline core modified with functional groups critical to its reactivity and biological interactions . Key structural elements include:

  • A bicyclic quinoline scaffold with a fluorine atom at position 6.

  • A hydroxyl group at position 4 and a ketone at position 2.

  • A cyclopropylethyl substituent at position 1, enhancing steric and electronic effects.

  • An ethyl ester at position 3, influencing solubility and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₈FNO₄
Molecular Weight319.33 g/mol
SMILES NotationCCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O
Storage Conditions2–8°C in sealed containers

The cyclopropylethyl group introduces rigidity, potentially stabilizing interactions with enzymatic targets such as HIF prolyl hydroxylases (PHDs). Computational models suggest moderate lipophilicity (logP ≈ 2.5–3.0), aligning with analogs like Gatifloxacin intermediates .

DerivativeStructural ChangeBiological Activity
GSK360AEthyl ester → Glycine amideHIF PHD inhibition (IC₅₀ = 12 nM)
Gatifloxacin Intermediate8-Methoxy, 6,7-difluoroAntibacterial precursor

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences from structurally similar quinolones suggest:

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to the hydrophobic cyclopropylethyl group; soluble in polar aprotic solvents (e.g., DMSO, chloroform) .

  • Melting Point: Estimated 180–190°C based on analogs like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (179–181°C) .

  • Stability: Susceptible to hydrolysis under alkaline conditions, requiring inert storage atmospheres .

Biological Applications and Research Findings

HIF Prolyl Hydroxylase Inhibition

The compound’s structural analog GSK360A demonstrates potent inhibition of HIF PHDs, enzymes regulating cellular oxygen sensing. By stabilizing HIF-1α, it activates hypoxia-responsive genes, showing therapeutic potential in ischemic conditions (e.g., myocardial infarction). While direct studies on the ethyl ester derivative are lacking, its role as a synthetic intermediate suggests utility in developing hypoxia-targeted therapies .

Antimicrobial Research

Quinolone esters are precursors to fluoroquinolone antibiotics like Gatifloxacin and Moxifloxacin . Although this compound lacks the piperazinyl or pyrrolidinyl groups essential for bacterial topoisomerase inhibition, its fluorinated quinoline core could serve as a template for novel antimicrobial agents .

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